molecular formula C8H12N2 B3046018 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CAS No. 118055-08-6

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B3046018
CAS No.: 118055-08-6
M. Wt: 136.19 g/mol
InChI Key: VCWMJOGQSOFPCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Two principal synthetic routes have been reported for the preparation of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives :

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of route depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMJOGQSOFPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556551
Record name 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-08-6
Record name 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 3
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 6
Reactant of Route 6
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

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